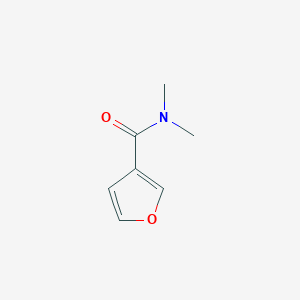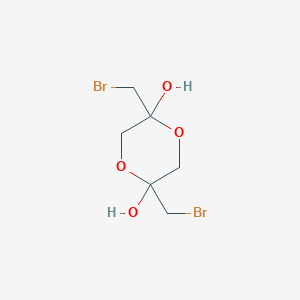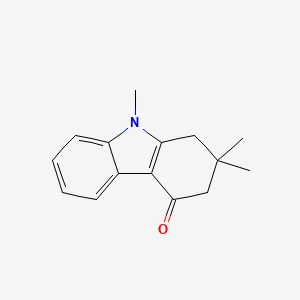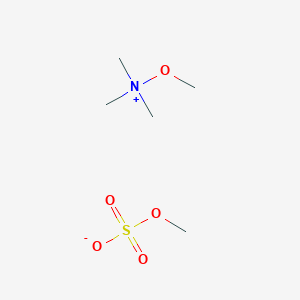
N-Methyl-N-phenylpropiolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenylpropiolamide is an organic compound with the molecular formula C10H11NO. It is a derivative of propiolamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenylpropiolamide can be synthesized through several methods. One common method involves the reaction of N-methylpropiolamide with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether or tetrahydrofuran and is carried out at low temperatures to prevent side reactions.
Another method involves the direct reductive N-methylation of nitro compounds. This process uses nitro compounds as raw materials and involves the reduction of the nitro group to an amine, followed by methylation. This method is attractive due to its straightforward approach and the availability of inexpensive raw materials .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenylpropiolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-phenylpropiolic acid, while reduction may produce N-methyl-N-phenylamine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenylpropiolamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenylpropiolamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the ubiquinone-binding region of the enzyme, disrupting its function. This inhibition can lead to the accumulation of succinate and a decrease in cellular respiration . Molecular docking studies have shown that the compound forms hydrogen bonds and undergoes π-alkyl and π-cation interactions with the enzyme .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-phenylpropiolamide can be compared with other similar compounds, such as:
N-Phenylpropiolamide: Lacks the methyl group on the nitrogen, which can affect its reactivity and biological activity.
N-Methylpropiolamide: Lacks the phenyl group, which can influence its chemical properties and applications.
N-Phenylmethacrylamide: Similar structure but with a different functional group, leading to different reactivity and uses.
This compound stands out due to its unique combination of the methyl and phenyl groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
15249-31-7 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
N-methyl-N-phenylprop-2-ynamide |
InChI |
InChI=1S/C10H9NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h1,4-8H,2H3 |
InChI-Schlüssel |
KSFNDWMJJAZGEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)





